Rubusoside

Vue d'ensemble

Description

Le Rubusoside est un édulcorant naturel non calorique principalement extrait des feuilles de Rubus suavissimus S. Lee, une plante originaire du sud de la Chine . Il est environ 114 fois plus sucré que le saccharose et présente diverses bioactivités, notamment des propriétés hypoglycémiantes, antiallergiques, anticariogènes et antiangiogéniques . Le this compound est également connu pour ses propriétés solubilisantes, ce qui en fait un composé précieux dans les industries pharmaceutique et alimentaire .

Applications De Recherche Scientifique

Rubusoside has a wide range of scientific research applications:

Chemistry: Used as a solubilizing agent for various compounds, enhancing their solubility and stability.

Biology: Studied for its effects on lipid metabolism and its potential as an anti-hypertriglyceridemia agent.

Medicine: Investigated for its hypoglycemic effects and potential use as an anti-diabetic drug.

Mécanisme D'action

Target of Action

Rubusoside, a natural sweetener component in Rubus suavissimus S. Lee (Rosaceae), primarily targets Streptococcus mutans , a bacterium that plays a significant role in the development of dental caries in humans . It also targets the serum metabolites in golden hamsters on a high-fat diet .

Mode of Action

This compound exhibits its action by inhibiting the activity of mutansucrase , an enzyme that synthesizes adhesive insoluble glucans from sucrose, thereby affecting the growth of Streptococcus mutans . It shows competitive inhibition with a Ki value of 1.1 ± 0.2 mM and IC50 of 2.3 mM . The inhibition activity of this compound is due to hydrophobic and hydrogen bonding interactions .

Biochemical Pathways

This compound affects the lipid metabolism in golden hamsters on a high-fat diet . It helps to reverse the disturbed amino acid, sugar, fat, and energy metabolism caused by a high-fat diet . It also interferes with the synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Pharmacokinetics

Research has shown that ceramide-rubusoside nanomicelles can efficiently deliver ceramide into tumors and other tissues, enhancing in vivo bioavailability .

Result of Action

This compound exhibits anti-cariogenic characteristics by inhibiting the growth of Streptococcus mutans and the activity of mutansucrase . It also shows antimicrobial activity against S. mutans . In golden hamsters on a high-fat diet, this compound can partly reverse the metabolism disorders induced by the diet and exert a good anti-hypertriglyceridemia effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound through microbial fermentation can overcome the limitations of traditional plant extraction methods, such as low abundance in nature, seasonal dependency of plant growth, and complexity of the extraction process . This method can effectively enhance the synthesis efficiency of this compound .

Analyse Biochimique

Biochemical Properties

Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) this compound significantly reduces serum triglyceride levels in rats on a high-fat diet .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Transport and Distribution

It has been suggested that this compound may be transported and distributed within cells via certain transporters or binding proteins .

Subcellular Localization

It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Rubusoside peut être synthétisé à partir du stéviosidé, un glycoside de stéviol, en utilisant des enzymes spécifiques. L'une de ces enzymes est la β-glucosidase de Chryseobacterium scophthalmum, qui hydrolyse sélectivement le stéviosidé pour produire du this compound avec un rendement élevé . La réaction est généralement effectuée à 47,5 °C pendant 70 minutes, ce qui donne un rendement de this compound de 99 % .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du stéviosidé des feuilles de Stevia rebaudiana, suivie d'une conversion enzymatique en this compound. Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle . L'utilisation de souches d'Escherichia coli modifiées pour coupler la glycosyltransférase aux systèmes de régénération de l'UDPG a également été explorée afin d'améliorer la productivité .

Analyse Des Réactions Chimiques

Types de réactions

Le Rubusoside subit diverses réactions chimiques, notamment la glycosylation et l'hydrolyse. La glycosylation implique l'addition de groupements saccharidiques au this compound, tandis que l'hydrolyse implique la rupture des liaisons glycosidiques .

Réactifs et conditions communs

Les réactifs courants utilisés dans la glycosylation du this compound comprennent l'UDP-glucose et les glycosyltransférases . Les réactions d'hydrolyse impliquent généralement l'utilisation d'enzymes β-glucosidase dans des conditions contrôlées de température et de pH .

Principaux produits formés

Les principaux produits formés à partir de la glycosylation du this compound comprennent le rebaudioside KA et d'autres glycosides de stéviol . L'hydrolyse du this compound produit principalement du stéviol et du glucose .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme agent solubilisant pour divers composés, améliorant leur solubilité et leur stabilité.

Médecine : Recherché pour ses effets hypoglycémiques et son utilisation potentielle comme médicament antidiabétique.

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, son effet hypoglycémiant est médié par l'activation de la protéine kinase activée par l'adénosine 5'-monophosphate (AMP) (AMPK), qui module l'expression des transporteurs de glucose GLUT2 et GLUT4 . De plus, le this compound inhibe l'activité de la mutansucrase, une enzyme impliquée dans la synthèse de glucanes adhésifs par Streptococcus mutans, ce qui lui confère des propriétés anticariogènes .

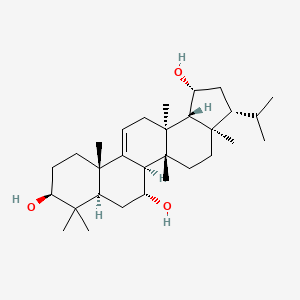

Comparaison Avec Des Composés Similaires

Le Rubusoside appartient à la famille des glycosides de stéviol, qui comprend des composés tels que le stéviosidé, le rebaudioside A, le rebaudioside D et le rebaudioside M . Comparé à ces composés, le this compound est unique en raison de ses propriétés solubilisantes plus élevées et de ses bioactivités spécifiques . Alors que le stéviosidé et les rebaudiosides sont principalement connus pour leur douceur, les propriétés supplémentaires du this compound en font un composé polyvalent dans diverses applications .

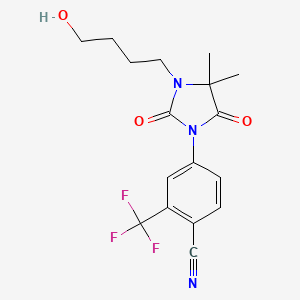

Propriétés

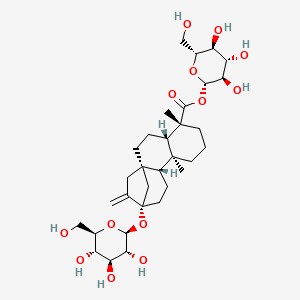

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPVROCHNBYFTP-OSHKXICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64849-39-4 | |

| Record name | Rubusoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubusoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBUSOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)